NCT-501 was discovered through a quantitative high-throughput screening campaign aimed at identifying small molecule inhibitors of aldehyde dehydrogenases. The optimization process led to the synthesis of various analogs, with NCT-501 being highlighted for its favorable pharmacokinetic properties and selectivity profile .
NCT-501 is classified as a small molecule drug candidate within the category of enzyme inhibitors. Specifically, it targets the aldehyde dehydrogenase enzyme family, which is involved in the detoxification of aldehydes and plays a role in various physiological processes as well as in the pathology of certain cancers .
The synthesis of NCT-501 hydrochloride involves several key steps that utilize theophylline-based analogs. The primary synthetic route includes the reaction of 8-[(4-cyclopropylcarbonyl-1-piperazinyl)methyl]-3,7-dihydro-1,3-dimethyl-7-(3-methylbutyl)-1H-purine-2,6-dione with hydrochloric acid. This reaction is performed under controlled conditions to ensure high purity and yield.
The synthesis process typically employs techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and purity assessment. The optimization of synthetic routes has been conducted to enhance both the potency and the absorption, distribution, metabolism, and excretion (ADME) properties of NCT-501 .
NCT-501 hydrochloride has a complex molecular structure characterized by a molecular formula of C21H32N6O3·HCl. The structural representation includes a theophylline core modified with various functional groups that contribute to its inhibitory activity against aldehyde dehydrogenase 1A1 .
The molecular weight of NCT-501 hydrochloride is approximately 453 g/mol. Its structure can be represented using SMILES notation: CN1C(N(C)C2=C(N(CCC(C)C)C(CN3CCN(C(C4CC4)=O)CC3)=N2)C1=O)=O.Cl
. This notation encapsulates the detailed arrangement of atoms within the compound.
NCT-501 primarily engages in inhibition reactions with aldehyde dehydrogenase 1A1. Under standard laboratory conditions, it does not typically participate in oxidation, reduction, or substitution reactions. Its stability under physiological conditions makes it suitable for biological applications without significant degradation or reaction with common laboratory reagents.
The major product formed during its interaction with aldehyde dehydrogenase 1A1 is the inhibited form of the enzyme. This selective inhibition leads to an accumulation of toxic aldehydes within cells, which can have various downstream effects on cellular metabolism and signaling pathways .
NCT-501 exerts its pharmacological effects by selectively inhibiting aldehyde dehydrogenase 1A1. This enzyme catalyzes the oxidation of aldehydes to carboxylic acids, a critical step in detoxifying reactive metabolites. By inhibiting this pathway, NCT-501 disrupts normal metabolic processes that rely on aldehyde dehydrogenase activity, resulting in elevated levels of aldehydes that can induce stress responses within cells .
NCT-501 hydrochloride is characterized by its solubility in dimethyl sulfoxide (DMSO) and ethanol, making these solvents suitable for its preparation and use in experimental settings. It exhibits high purity (≥98%) as confirmed by HPLC analysis .
The compound is stable under physiological conditions and demonstrates selective inhibition with an IC50 value of approximately 40 nM for human aldehyde dehydrogenase 1A1. This indicates a strong affinity for the target enzyme compared to other isoforms .
NCT-501 has significant potential in scientific research, particularly in studies involving cancer stem cells and malignancies where elevated expression levels of aldehyde dehydrogenase 1A1 serve as biomarkers. Its unique selectivity allows researchers to explore therapeutic avenues targeting specific cancer types while minimizing off-target effects associated with less selective inhibitors .
ALDH1A1 is a validated marker of cancer stem cells (CSCs)—a subpopulation responsible for tumor initiation, metastasis, and therapeutic resistance. Its enzymatic activity promotes CSC maintenance through multiple interconnected mechanisms:
NCT-501 reverses CSC phenotypes by inhibiting these mechanisms. In doxorubicin-resistant ovarian cancer models, NCT-501 (100 µg/animal) reduced tumor growth by 78% and sensitized cells to chemotherapy by suppressing ALDH1A1-dependent NRF2 activation—a master regulator of antioxidant/detoxification genes [6] [10]. Similarly, NCT-501 disrupted sphere formation in breast cancer by downregulating RA synthesis, forcing CSC differentiation [1] [3].
Table 1: NCT-501 Reverses ALDH1A1-Mediated Chemoresistance in Preclinical Models
Cancer Type | Resistance Mechanism | NCT-501 Effect | Reference |
---|---|---|---|
Ovarian | NRF2/ARE activation → BCRP/MDR1 upregulation | 78% tumor growth inhibition; chemosensitization | [6] |
Breast | RA-dependent MYC stabilization | Reduced sphere formation; loss of stemness markers | [1] [3] |
Head & Neck | ALDH1A1-mediated drug detoxification | Enhanced cisplatin cytotoxicity (16% at 20 nM) | [10] |
ALDH1A1 overexpression correlates with aggressive tumor biology and poor clinical outcomes across solid tumors, though its prognostic impact varies by tissue context:
Context-Dependent Roles: In glioblastoma, ALDH1A1 co-expression with GFAP/S100 marks differentiated astrocytes and correlates with better OS, suggesting tumor-suppressive functions [8]. Nuclear ALDH1A1 in colorectal cancer also associates with longer disease-specific survival [8].
Functional Roles in Tumor Progression:
Therapeutic Targeting with NCT-501: NCT-501 suppresses ALDH1A1-driven oncogenicity. In in vivo HNSCC models, NCT-501 treatment (100 µg/animal, intratumoral) reduced ALDH1A1+ CSC populations by >50% and inhibited metastatic spread [10].
Table 2: Prognostic and Functional Impact of ALDH1A1 in Human Cancers
Cancer Type | Prognostic Association | Functional Role | Targeting by NCT-501 |
---|---|---|---|
Gastric | Reduced OS (HR=2.1); ↑ stage/metastasis | Maintains CSC chemoresistance; activates Wnt/β-catenin | Sensitizes to 5-FU in vitro |
Breast (TNBC) | Reduced OS (HR=3.4); ↑ relapse | Promotes angiogenesis (HIF-1α/VEGF); MDSC recruitment | Blocks sphere formation; ↓ ALDH+ cells |
Ovarian | Reduced PFS (HR=2.8); platinum resistance | Upregulates BCRP/MDR1 via NRF2 | 78% tumor growth inhibition in vivo |
Glioblastoma | Improved OS (nuclear expression) | Induces astrocyte differentiation | Not studied |
Beyond oncology, ALDH1A1 governs metabolic homeostasis through RA synthesis, with dysregulation contributing to obesity and insulin resistance:
In white adipose tissue (WAT), ALDH1A1 promotes adipogenesis via PPARγ activation. Female mice with adipose-specific Aldh1a1 deletion exhibit 40% less visceral fat and improved glucose tolerance [7] [9].
Insulin Resistance and Inflammation:
In obese adipose tissue, ALDH1A1 amplifies inflammation by inducing pro-inflammatory cytokines (e.g., IL-6) and recruiting macrophages, fostering insulin resistance [7] [9].
Therapeutic Modulation:
Table 3: ALDH1A1 in Metabolic Disorders and Targeting Strategies
Pathological Process | ALDH1A1 Mechanism | Effect of Inhibition |
---|---|---|
Adipogenesis | RA activates PPARγ → adipocyte differentiation | ↓ Visceral fat mass; ↓ adipocyte size |
Thermogenesis | RA represses UCP1 in BAT | ↑ Energy expenditure; ↑ core temperature |
Insulin Resistance | RA impairs AKT phosphorylation | ↑ Glucose uptake; ↓ fasting blood glucose |
Inflammation | RA induces IL-6/STAT3 signaling | ↓ Macrophage infiltration; ↓ serum TNFα levels |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7